molecular formula C15H18N2O3S B5837483 N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide

N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide

Cat. No. B5837483
M. Wt: 306.4 g/mol
InChI Key: VOOWYFBNDLFQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPS or BPSD and has been synthesized through various methods. In

Mechanism of Action

The mechanism of action of N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide is not well understood. However, it has been proposed that the compound may work by inhibiting the activity of carbonic anhydrase, which is involved in the regulation of pH in various tissues. This inhibition may lead to the accumulation of carbon dioxide, resulting in a decrease in the pH of the surrounding tissues.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. The compound has also been found to inhibit the replication of the human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide is its potential use as a catalyst in organic reactions. The compound has also been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, the compound has certain limitations, including its poor solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide. One area of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the investigation of the compound's potential use as a catalyst in various organic reactions. Additionally, further studies could be conducted to explore the compound's potential applications in drug development, particularly in the treatment of cancer and viral infections. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide can be achieved through various methods. One of the most common methods is the reaction of 4-(Benzyloxy)aniline with N,N-dimethylsulfamide in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. Other methods include the reaction of 4-hydroxybenzaldehyde with N,N-dimethylsulfamide in the presence of a reducing agent.

Scientific Research Applications

N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has also been studied for its potential use as a catalyst in organic reactions. Additionally, it has been found to be an effective inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes.

properties

IUPAC Name

1-(dimethylsulfamoylamino)-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-17(2)21(18,19)16-14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOWYFBNDLFQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.